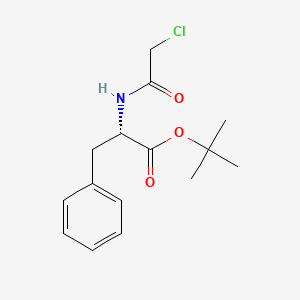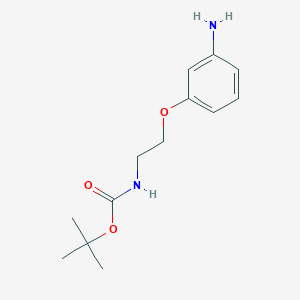![molecular formula C6H5IN4 B2980155 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 163622-50-2](/img/structure/B2980155.png)
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is an organic compound with the molecular formula C6H5IN4. It is a derivative of pyrrolopyrimidine, characterized by the presence of an iodine atom at the 5-position and an amino group at the 4-position. This compound is notable for its applications in various scientific fields, including medicinal chemistry and molecular biology .
Mechanism of Action
Target of Action
The primary target of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic intervention .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. It has a potent binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, indicating strong interaction and inhibition of RIPK1 .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway. Necroptosis is a form of programmed cell death, and RIPK1 is a key regulator of this process . Therefore, the inhibition of RIPK1 can protect cells from necroptosis .
Result of Action
The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis . It can also attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
It has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis, a form of programmed cell death . This suggests that 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine may interact with proteins and enzymes involved in cell death pathways.
Cellular Effects
In cellular studies, this compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This indicates that the compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1 . The compound binds to RIPK1 with a high affinity, leading to the inhibition of the enzyme and subsequent effects on gene expression and cellular signaling pathways.
Preparation Methods
The synthesis of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the iodination of 5-bromo-7H-pyrrolo[2,3-D]pyrimidin-4-amine. This reaction is carried out under controlled conditions using an iodinating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with aryl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer research and treatment.
Molecular Biology: The compound is utilized in the study of nucleic acid interactions and as a probe in various biochemical assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-5-bromo-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but with a bromine atom instead of iodine.
4-Amino-5-chloro-7H-pyrrolo[2,3-D]pyrimidine: Contains a chlorine atom at the 5-position.
7-(5-Deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: A glycosylated derivative with additional biological activity.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWCKQHBCUTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)
![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)


![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)
![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)
![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)
![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

